tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate, also known as TMTDTC, is a sulfur-containing organic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields.
Scientific Research Applications
Tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate has shown potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. In the field of organic electronics, tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate has been used as a hole transport material in organic light-emitting diodes (OLEDs) due to its high electron affinity and good thermal stability. In materials science, tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate has been incorporated into metal-organic frameworks (MOFs) to improve their gas adsorption properties. In medicinal chemistry, tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate is not fully understood, but it is believed to involve the interaction of the compound with cellular proteins and enzymes. Studies have shown that tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the transmission of nerve impulses. tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate has been shown to have both biochemical and physiological effects. In vitro studies have shown that tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate can inhibit the growth of cancer cells and induce apoptosis. tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases. In terms of physiological effects, tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate has been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate in lab experiments is its unique chemical structure, which allows for the exploration of new chemical and biological properties. tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate is its limited solubility in common solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate. One area of interest is the development of tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate-based materials for use in energy storage devices, such as batteries and supercapacitors. Another area of interest is the investigation of tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate as a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate and its potential interactions with cellular proteins and enzymes.
In conclusion, tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate is a sulfur-containing organic compound with unique chemical and biological properties. Its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry, make it an interesting and promising compound for further research.
Synthesis Methods
Tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate can be synthesized through a one-pot reaction involving the reaction of 2,4-dithiol-1,3-dithiolate with maleic anhydride in the presence of a catalytic amount of triphenylphosphine. The reaction yields a yellow crystalline solid, which can be purified using column chromatography. The purity of the final product can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
properties
Molecular Formula |
C19H16O8S3 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
tetramethyl spiro[1,3-dithiole-2,4//'-thiochromene]-2//',3//',4,5-tetracarboxylate |
InChI |
InChI=1S/C19H16O8S3/c1-24-15(20)11-12(16(21)25-2)28-10-8-6-5-7-9(10)19(11)29-13(17(22)26-3)14(30-19)18(23)27-4/h5-8H,1-4H3 |
InChI Key |
NEFLIVOSBAZXCJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=CC=CC=C2C13SC(=C(S3)C(=O)OC)C(=O)OC)C(=O)OC |
Canonical SMILES |
COC(=O)C1=C(SC2=CC=CC=C2C13SC(=C(S3)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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